molecular formula C16H16N2O3S B6435777 1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea CAS No. 1235660-48-6

1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B6435777
CAS No.: 1235660-48-6
M. Wt: 316.4 g/mol
InChI Key: ALAMFWWSMLPYAZ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a cyclopropyl group, and a thiophene ring, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Attachment of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-one: Shares the benzodioxole moiety but differs in the attached groups.

    1-(2H-1,3-benzodioxol-5-yl)-3-(1,3-thiazol-2-yl)-2-propen-1-one: Contains a thiazole ring instead of a thiophene ring.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-cyclopropyl-3-[(thiophen-3-yl)methyl]urea is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and thiophene groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(17-12-1-4-14-15(7-12)21-10-20-14)18(13-2-3-13)8-11-5-6-22-9-11/h1,4-7,9,13H,2-3,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAMFWWSMLPYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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